(R)-2-Amino-2-methyl-3-phenylpropanoic acid
Overview
Description
®-2-Amino-2-methyl-3-phenylpropanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of an amino group (-NH2), a carboxyl group (-COOH), and a phenyl group attached to the central carbon atom. This compound is chiral, meaning it has a non-superimposable mirror image, and the ®-configuration indicates the specific spatial arrangement of its atoms.
Mechanism of Action
Target of Action
It is suggested that this compound may interact with various targets such as bacterial , CFTR , CGRP Receptor , Endothelin Receptor , GCGR , GLP Receptor , MMP , Oxytocin Receptor , PD-1/PD-L1 , Somatostatin Receptor , and Vasopressin Receptor . These targets play crucial roles in various biological processes, including metabolic diseases, neurological diseases, cancer, cardiovascular diseases, and infections .
Mode of Action
It is suggested that this compound may act as an agonist or inhibitor for its targets, leading to changes in the biological processes associated with these targets .
Biochemical Pathways
Given the wide range of its potential targets, it can be inferred that this compound may influence various biochemical pathways related to metabolic diseases, neurological diseases, cancer, cardiovascular diseases, and infections .
Result of Action
Given its potential interaction with various targets, it can be inferred that this compound may have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-2-methyl-3-phenylpropanoic acid can be achieved through several methods. One common approach involves the Strecker synthesis, which includes the reaction of an aldehyde with ammonium chloride and potassium cyanide, followed by hydrolysis. Another method is the reductive amination of phenylpyruvic acid using a chiral amine .
Industrial Production Methods: Industrial production often employs enzymatic resolution techniques to obtain the desired enantiomer. This involves the use of specific enzymes that selectively react with one enantiomer, leaving the other untouched. Additionally, asymmetric synthesis using chiral catalysts can be employed to produce ®-2-Amino-2-methyl-3-phenylpropanoic acid with high enantiomeric purity .
Chemical Reactions Analysis
Types of Reactions: ®-2-Amino-2-methyl-3-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
®-2-Amino-2-methyl-3-phenylpropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in protein synthesis and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Comparison with Similar Compounds
(S)-2-Amino-2-methyl-3-phenylpropanoic acid: The enantiomer of the ®-form, with different biological activity.
Phenylalanine: A structurally similar amino acid with a phenyl group but lacking the additional methyl group.
Tyrosine: Similar to phenylalanine but with a hydroxyl group on the phenyl ring
Uniqueness: ®-2-Amino-2-methyl-3-phenylpropanoic acid is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its ability to participate in selective interactions makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
(2R)-2-amino-2-methyl-3-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-10(11,9(12)13)7-8-5-3-2-4-6-8/h2-6H,7,11H2,1H3,(H,12,13)/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOWVAAEQCNGLE-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CC1=CC=CC=C1)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001313216 | |
Record name | α-Methyl-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001313216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17350-84-4 | |
Record name | α-Methyl-D-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17350-84-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-Methyl-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001313216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R)-2-amino-2-methyl-3-phenylpropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the enantioselective synthesis of (R)-2-Amino-2-methyl-3-phenylpropanoic acid tert-butyl ester?
A1: The research article details an enantioselective alkylation method for synthesizing this compound tert-butyl ester []. This is significant because enantiomers (mirror image molecules) can exhibit different biological activities. Therefore, developing methods for selective synthesis of a specific enantiomer, in this case the (R)-enantiomer, is crucial for potential pharmaceutical applications where the desired biological activity might reside in only one of the enantiomers.
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